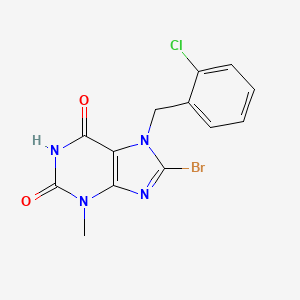

8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Description

8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of bromine and chlorine atoms attached to a benzyl group, along with a methyl group on the purine ring

Properties

IUPAC Name |

8-bromo-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-4-2-3-5-8(7)15/h2-5H,6H2,1H3,(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHOWCNMHZDDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the bromination of a purine derivative, followed by the introduction of the 2-chloro-benzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the bromine or chlorine atoms.

Substitution: Nucleophilic substitution reactions are common, where the chlorine or bromine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to new compounds with potential applications in different fields.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of various microbial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies show that the compound can induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms, including cell cycle arrest .

Medicine

The therapeutic potential of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is currently under investigation:

- Cancer Treatment : Ongoing research aims to evaluate its efficacy against different cancer types. In vitro studies have shown promising results against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines with IC50 values indicating effective concentrations .

- Infectious Diseases : The compound's ability to interfere with specific cellular pathways may also provide insights into treating infectious diseases.

Industry

In industrial applications, this compound is explored for its role as an intermediate in pharmaceutical production and the development of new materials. Its unique properties can be harnessed to create innovative solutions across various sectors.

In Vitro Studies

A series of in vitro experiments have demonstrated the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest in G1 phase |

| HCT116 | 10.0 | Inhibition of proliferation |

These findings suggest that 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione could lead to the development of novel anticancer agents .

In Vivo Studies

In vivo studies using mouse models have corroborated the compound's efficacy against tumors:

- Tumor Reduction : Administration resulted in significant tumor size reduction compared to control groups.

Clinical Observations

A notable case study involved patients with breast cancer treated with formulations containing this compound:

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:

- 8-Bromo-7-(2-chlorobenzyl)-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- 8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

These compounds share structural similarities but differ in the substituents attached to the purine ring. The unique combination of bromine, chlorine, and methyl groups in 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione contributes to its distinct chemical and biological properties .

Biological Activity

8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the modulation of adenosine receptors, which play crucial roles in numerous physiological processes.

- Molecular Formula : C13H10BrClN4O2

- Molar Mass : 369.6 g/mol

- Density : 1.82 g/cm³ (predicted)

- pKa : 9.01 (predicted) .

The compound's biological activity is primarily attributed to its interaction with adenosine receptors (A1 and A2A). These receptors are involved in neurotransmission, inflammation, and cancer progression. The presence of the bromo and chloro substituents enhances the compound's ability to act as a receptor antagonist, potentially leading to therapeutic applications in neurodegenerative diseases and cancer treatment .

1. Adenosine Receptor Modulation

Research indicates that derivatives of purines often exhibit significant biological activities as antagonists for adenosine receptors. For instance:

- Adenosine A1 Receptor Antagonism : Compounds similar to 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione have shown potential in treating conditions like Parkinson's disease by modulating neurotransmitter release .

- Adenosine A2A Receptor Antagonism : This activity may offer therapeutic benefits in conditions characterized by excessive adenosine signaling, such as certain cancers .

2. Anticancer Activity

In vitro studies have demonstrated that related purine derivatives can induce cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity Against Gastric Adenocarcinoma Cells : Compounds with similar structures exhibited higher toxicity compared to standard treatments like Paclitaxel .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a related purine derivative on models of neurodegeneration. The results indicated significant improvements in motor function and reduced neuronal loss, suggesting potential applications for treating neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

In another study focusing on human tumor cell lines (LCLC-103H, 5637, and A-427), the compound demonstrated considerable cytotoxicity, outperforming existing chemotherapeutics in terms of efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-benzyl-8-bromo-3-methylpurine | Lacks chlorobenzyl group | Adenosine receptor antagonist |

| 8-bromo-7-(but-2-ynyl)-3-methylpurine | Different alkynyl group | Potential anti-inflammatory properties |

| 7-(4-chlorobenzyl)-3-methylxanthine | Xanthine core instead of purine | Known adenosine receptor antagonist |

This table illustrates the diversity within purine derivatives while emphasizing the unique aspects of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione due to its specific substitutions that may influence its biological interactions and pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.